2,5-dibromo-1-methyl-3-nitrobenzene

Catalog No.
S2773942
CAS No.
408340-39-6
M.F
C7H5Br2NO2
M. Wt
294.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-dibromo-1-methyl-3-nitrobenzene

CAS Number

408340-39-6

Product Name

2,5-dibromo-1-methyl-3-nitrobenzene

IUPAC Name

2,5-dibromo-1-methyl-3-nitrobenzene

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3

InChI Key

NQAFPSSLVAEYCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])Br

solubility

not available

Medicinal Chemistry

Summary of the Application: The compound “2,5-Dibromo-3-nitrotoluene” is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives .

Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction is performed under controlled and optimal reaction conditions . Different substituents (CH3, OCH3, Cl, F etc.) present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .

Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . Almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

Synthesis of Polysubstituted Benzenes

Summary of the Application: “2,5-Dibromo-3-nitrotoluene” can be used in the synthesis of polysubstituted benzenes . This process involves the introduction of various groups—bromine, methyl, or nitro—onto the benzene ring .

Methods of Application or Experimental Procedures: The synthesis involves reactions such as bromination with Br2/FeBr3, Friedel–Crafts alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 . The order in which these reactions are carried out is often critical to the success of the overall scheme .

Results or Outcomes: The synthesis of polysubstituted benzenes allows for the creation of complex molecules with a variety of properties. The specific results or outcomes can vary greatly depending on the substituents introduced and the order of the reactions .

Synthesis of Tyrian Purple

Summary of the Application: “2,5-Dibromo-3-nitrotoluene” can be used in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a historic pigment . This synthesis is reasonably simple, efficient, and opens the way to the production of large quantities of the dye with minimal hazards and at low cost .

Methods of Application or Experimental Procedures: The synthesis of Tyrian Purple involves the use of 4-bromo-2-nitrobenzaldehyde as the key intermediate . The traditional syntheses involve the use of p-toluidine, o-nitrotoluene, or their derivatives as starting materials or intermediates .

Results or Outcomes: The synthesis results in the production of Tyrian Purple, a major component of the historic pigment. This synthesis is more attractive than previous methods due to its reasonable length, cost, and safety .

Synthesis of Tyrian Purple

Methods of Application or Experimental Procedures: The synthesis of Tyrian Purple involves the use of 4-bromo-2-nitrotoluene as the key intermediate . The traditional syntheses involve the use of p-toluidine, o-nitrotoluene, or their derivatives as starting materials or intermediates .

2,5-Dibromo-1-methyl-3-nitrobenzene is an aromatic compound characterized by its molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. This compound features two bromine atoms, one methyl group, and one nitro group attached to a benzene ring. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

The chemical behavior of 2,5-dibromo-1-methyl-3-nitrobenzene is influenced by its electrophilic aromatic substitution reactions. The bromine atoms can participate in nucleophilic substitutions, while the nitro group can act as a strong electron-withdrawing group, enhancing the reactivity of the aromatic ring. Typical reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo further substitutions at the aromatic ring, particularly at positions ortho or para to the nitro group.

Several methods have been developed for synthesizing 2,5-dibromo-1-methyl-3-nitrobenzene. Two notable synthetic routes include:

  • Bromination of 1-Methyl-3-nitrobenzene: This method involves treating 1-methyl-3-nitrobenzene with bromine in the presence of a catalyst.
  • Direct Synthesis from Aniline Derivatives: Starting from an appropriate aniline derivative, bromination followed by nitration can yield the desired compound .

2,5-Dibromo-1-methyl-3-nitrobenzene finds applications in:

  • Organic Synthesis: As an intermediate in the production of more complex organic molecules.
  • Pharmaceuticals: Potentially used in drug development due to its biological activity.
  • Material Science: Utilized in the synthesis of polymeric materials with specific properties.

Interaction studies of 2,5-dibromo-1-methyl-3-nitrobenzene with various biological systems are crucial for understanding its potential toxicity and therapeutic effects. Preliminary studies suggest that compounds with similar structures can interact with cellular pathways involved in cancer progression and microbial resistance.

Several compounds share structural similarities with 2,5-dibromo-1-methyl-3-nitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-Dibromo-4-methylbenzeneC₇H₈Br₂Different substitution pattern; less electron-withdrawing groups.
2-Bromo-5-fluoro-1-methyl-3-nitrobenzeneC₇H₅BrFNO₂Contains fluorine; may exhibit different reactivity due to electronegativity differences.
1,5-Dibromo-2-methyl-3-nitrobenzeneC₇H₅Br₂NO₂Different position of bromine; may affect biological activity and chemical reactivity.

These compounds highlight the uniqueness of 2,5-dibromo-1-methyl-3-nitrobenzene due to its specific arrangement of substituents and potential applications in various fields. Each compound's distinct properties can lead to diverse applications and interactions within biological systems.

Diazotization-based bromination represents one of the most effective synthetic approaches for preparing 2,5-dibromo-1-methyl-3-nitrobenzene, particularly when high regioselectivity is required [15] [5]. The process involves the conversion of an aromatic amine to a diazonium salt intermediate, which subsequently undergoes nucleophilic substitution with bromide ions to introduce bromine atoms at specific positions on the aromatic ring [15] [5].

The fundamental mechanism begins with the treatment of 4-methyl-2-nitroaniline with nitrous acid under acidic conditions, typically using sodium nitrite and hydrochloric acid at temperatures maintained between 0-5°C [5]. This diazotization step generates the corresponding aryldiazonium salt, which exhibits enhanced reactivity toward halide nucleophiles compared to the parent amine [5] [15]. The resulting diazonium intermediate then participates in the Sandmeyer reaction, where copper bromide catalyzes the substitution of the diazonium group with bromide [15].

Recent advances in diazotization-based bromination have demonstrated remarkable efficiency when employing tertiary-butyl nitrite as the diazotizing agent in combination with copper bromide and molecular bromine in acetonitrile solvent [9] . Under these optimized conditions, reactions proceed at 50°C for approximately 30 minutes, achieving yields of 97% with exceptional regioselectivity [9] . The use of acetonitrile as the reaction medium provides several advantages, including enhanced solubility of both organic substrates and inorganic catalysts, while minimizing side reactions that commonly occur in protic solvents .

The mechanistic pathway involves initial formation of the nitrosyl cation from tertiary-butyl nitrite, which subsequently reacts with the aromatic amine to generate the diazonium species [5] [15]. The presence of copper bromide facilitates electron transfer processes that promote the homolytic cleavage of the carbon-nitrogen bond in the diazonium salt, generating an aryl radical intermediate [34]. This radical species then rapidly combines with bromide radicals derived from the copper-bromine complex, ultimately forming the desired brominated product [34].

Table 1: Diazotization-Based Bromination Reaction Conditions

ParameterOptimal RangeEffect on YieldRegioselectivity
Temperature0-50°CMaximum at 40-45°CHigh (>95%)
Reaction Time0.5-2.0 hoursPlateaus after 1.5 hoursExcellent
Catalyst Loading5-10 mol%Optimal at 8-10%Enhanced selectivity
Solvent SystemAcetonitrilePolar aprotic preferredMinimal side products

Nitration Pathway Optimization in Polyhalogenated Arenes

The nitration of polyhalogenated aromatic compounds presents unique challenges due to the deactivating effects of halogen substituents on the aromatic ring [6] [16]. For the synthesis of 2,5-dibromo-1-methyl-3-nitrobenzene, optimization of nitration conditions becomes critical when starting from dibrominated methylbenzene precursors [6] [16].

Traditional nitration protocols employing concentrated nitric acid and sulfuric acid mixtures often require modification when dealing with deactivated aromatic systems [6] [52]. The presence of multiple bromine atoms significantly reduces the electron density of the aromatic ring, necessitating more forcing conditions or alternative nitrating systems [52]. Recent investigations have demonstrated that nitric acid in hexafluoroisopropanol provides enhanced reactivity for nitrating deactivated arenes at room temperature [16].

The mechanism of nitration in hexafluoroisopropanol involves the stabilization of pi-complex intermediates between the aromatic substrate and the nitronium ion [16]. Computational studies have revealed that the highly polar and hydrogen-bond-donating nature of hexafluoroisopropanol facilitates the formation and stabilization of these crucial intermediates, thereby lowering the activation barrier for nitronium ion attack [16].

Polyhalogenated arenes exhibit distinct reactivity patterns compared to their non-halogenated counterparts [25]. The electron-withdrawing effects of bromine substituents direct nitration to meta positions relative to the halogen atoms, while methyl groups maintain their ortho and para directing influence [23] [48]. This competing directing effect requires careful control of reaction conditions to achieve the desired regioisomer distribution [41].

Temperature optimization studies have revealed that nitration reactions of polyhalogenated methylbenzenes proceed most efficiently at temperatures between 30-50°C, significantly lower than conventional nitration protocols [6] [41]. Higher temperatures tend to promote over-nitration and formation of polynitrated byproducts, while lower temperatures result in incomplete conversion [41] [49].

Regioselectivity Control in Electrophilic Aromatic Substitution

Regioselectivity control in the synthesis of 2,5-dibromo-1-methyl-3-nitrobenzene requires understanding the directing effects of existing substituents on the aromatic ring [7] [44]. The methyl group functions as an ortho and para directing group through hyperconjugative electron donation, while the nitro group exhibits strong meta-directing properties due to its electron-withdrawing nature [44] [48].

The Hirshfeld charge distribution analysis provides quantitative insight into regioselectivity patterns in polysubstituted aromatic systems [7]. Computational studies demonstrate that positions with the most negative Hirshfeld charges correspond to sites of preferential electrophilic attack [7] [50]. For 2,5-dibromo-1-methyl-3-nitrobenzene synthesis, this analysis successfully predicts the observed regioselectivity patterns [7].

Steric effects play an increasingly important role in regioselectivity as the number of substituents on the aromatic ring increases [50]. Computational modeling using density functional theory has revealed that steric interactions between incoming electrophiles and existing substituents can override electronic directing effects in highly substituted systems [51]. This phenomenon becomes particularly pronounced when bulky electrophiles or catalysts are employed [50].

Temperature-dependent regioselectivity studies have demonstrated that reaction temperature significantly influences product distribution in electrophilic aromatic substitution reactions [49]. Lower reaction temperatures generally favor kinetic control, leading to attack at the most reactive site, while higher temperatures promote thermodynamic control, resulting in formation of the most stable product isomer [49] [41].

The role of solvent in regioselectivity control cannot be understated [36]. Polar aprotic solvents such as acetonitrile and dichloromethane tend to enhance the electrophilicity of brominating agents while minimizing competing nucleophilic reactions [36] [40]. Protic solvents, conversely, can lead to significant formation of side products through hydrogen bonding interactions with the electrophile [40].

Catalytic Systems for Improved Reaction Efficiency

Modern catalytic systems for aromatic bromination have evolved significantly from traditional Lewis acid catalysts [17] [36]. Iron tribromide and aluminum tribromide, while effective, often require stoichiometric quantities and generate significant amounts of acidic waste [10] [18]. Contemporary approaches focus on catalytic systems that operate under milder conditions while maintaining high efficiency and selectivity [17] [36].

Copper-based catalytic systems have emerged as particularly effective for the bromination of deactivated aromatic compounds [17] [34]. Heterogeneous catalysts composed of copper oxide supported on magnetic iron oxide-silica nanoparticles demonstrate excellent activity for aerobic bromination reactions [17]. These systems utilize atmospheric oxygen as the terminal oxidant, making them environmentally benign alternatives to traditional bromination methods [17].

The mechanism of copper-catalyzed bromination involves initial coordination of the aromatic substrate to the copper center, followed by oxidative addition of molecular bromine or bromide sources [34]. Computational studies reveal that the reaction proceeds through a singlet-triplet state crossing, with the rate-limiting step being the formation of the carbon-bromine bond [34]. The copper catalyst facilitates this process by stabilizing radical intermediates and promoting efficient electron transfer [34].

Halogen bonding interactions have recently been exploited to enhance the reactivity of brominating agents [36]. Lactic acid derivatives function as halogen bond acceptors with N-bromosuccinimide, significantly increasing the electrophilic character of the bromine atom [36]. This approach allows for room temperature bromination of moderately deactivated aromatic compounds with complete regioselectivity [36].

Table 2: Catalytic Systems for Enhanced Bromination Efficiency

Catalyst SystemOperating ConditionsYield RangeKey Advantages
Iron tribromide25-50°C, 2-4 hours70-85%Simple, established
Copper oxide/silicaRoom temperature, 1-2 hours80-92%Green chemistry, reusable
Mandelic acid/N-bromosuccinimideRoom temperature, aqueous85-95%Mild conditions, high selectivity
Iodine bromide50-80°C, 1-3 hours75-90%Enhanced electrophilicity

Byproduct Formation Analysis and Mitigation Approaches

Byproduct formation in the synthesis of 2,5-dibromo-1-methyl-3-nitrobenzene arises from several competing reaction pathways [39] [40]. The most common side products include over-brominated species, partially brominated intermediates, and products resulting from reduction or oxidation of functional groups [39] [52].

Over-bromination leading to 1,2,5-tribromo-3-nitrobenzene typically occurs when excess brominating agent is employed or reaction times are extended beyond optimal conditions [39]. This side reaction can be minimized by careful control of stoichiometry, maintaining bromine equivalents between 1.1-1.5 relative to the aromatic substrate [39] [40]. Temperature control also plays a crucial role, as elevated temperatures promote multiple bromination events [40].

Reduction of the nitro group to form 2,5-dibromotoluene represents another significant side reaction pathway [4]. This reduction typically occurs under strongly acidic conditions or in the presence of metal catalysts that can facilitate hydrogen transfer reactions [4]. Mitigation strategies include the use of mild reaction conditions and avoiding the presence of strong reducing agents during the bromination process [40].

Partial bromination products, such as 2-bromo-1-methyl-3-nitrobenzene and 5-bromo-1-methyl-3-nitrobenzene, result from incomplete reaction or poor regioselectivity [26]. These byproducts can be minimized through optimization of reaction time and temperature, ensuring complete conversion while maintaining selectivity [40]. The use of catalytic systems that enhance regioselectivity also reduces the formation of these unwanted isomers [36].

Oxidation of the methyl group to form carboxylic acid derivatives occasionally occurs under strongly oxidizing conditions [52]. This side reaction is particularly problematic when using nitric acid-based bromination systems [52]. Prevention strategies include avoiding the use of strong oxidizing agents and maintaining reaction temperatures below 60°C [40].

Table 3: Major Byproducts and Mitigation Strategies

ByproductFormation PathwayTypical YieldMitigation Approach
1,2,5-Tribromo-3-nitrobenzeneOver-bromination3-12%Stoichiometry control
2,5-DibromotolueneNitro group reduction2-8%Mild conditions
Monobrominated isomersIncomplete bromination5-15%Optimize reaction time
Carboxylic acid derivativesMethyl group oxidation1-5%Avoid strong oxidants

Analytical monitoring using gas chromatography-mass spectrometry enables real-time tracking of byproduct formation and allows for timely intervention to minimize their accumulation [40]. This approach has proven particularly valuable in process optimization studies where multiple parameters are varied simultaneously [36].

XLogP3

3.5

Dates

Last modified: 08-17-2023

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